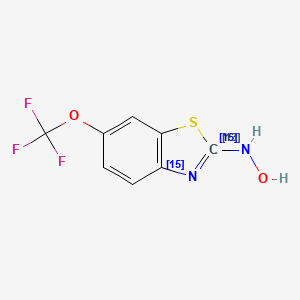

N-Hydroxy Riluzole-13C,15N2

説明

Significance of Stable Isotope Labeling in Chemical Biology and Drug Discovery Research

Stable isotope labeling is a transformative technique in which an atom within a molecule is replaced by one of its non-radioactive isotopes, such as replacing Carbon-12 with Carbon-13 (¹³C) or Nitrogen-14 with Nitrogen-15 (¹⁵N). metsol.comwikipedia.org This process creates a "tagged" version of the molecule that is chemically identical to its unlabeled counterpart but has a slightly greater mass. diagnosticsworldnews.com The significance of this technique in chemical biology and drug discovery is profound. It enables researchers to trace the journey of molecules through complex biological systems, providing a clear window into metabolic pathways and biochemical reactions. silantes.comisotope.comcreative-proteomics.com

In drug discovery and development, stable isotope labeling is crucial for investigating a drug's absorption, distribution, metabolism, and excretion (ADME). nih.govchemicalsknowledgehub.comnih.gov By using labeled compounds, scientists can accurately track a drug's metabolic fate, identify its metabolites, and gain critical insights into its efficacy and safety. adesisinc.com This approach enhances the precision of analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allowing for confident elucidation of molecular structures and reaction mechanisms. diagnosticsworldnews.comadesisinc.com Ultimately, stable isotope labeling accelerates the drug development process by enabling early identification of promising candidates and providing robust data for regulatory submissions. metsol.com

Overview of Isotopic Tracers in Metabolism and Mechanistic Studies

Isotopic tracers are indispensable tools for dissecting metabolic and mechanistic pathways. nih.govspringernature.com By introducing a labeled substrate into a biological system, scientists can follow its conversion through a series of biochemical reactions, providing unparalleled insights into the intricate wiring of cellular metabolism. nih.govspringernature.com This method allows for the qualitative and quantitative analysis of metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. nih.gov

Stable isotopes are particularly advantageous for in vivo studies in humans because they are non-radioactive and pose no safety risks associated with radiation exposure. diagnosticsworldnews.comnih.gov This allows for safe, repeatable, and non-invasive testing. metsol.com The analysis of labeling patterns in downstream metabolites helps researchers understand the origin of molecules and the relative rates of their production. nih.govspringernature.com This makes stable isotope tracing a powerful method for understanding the impact of genetic alterations, disease states, or drug interventions on metabolism. nih.govtechnologynetworks.com The use of tracers is also a cornerstone of mechanistic studies, where they help to determine the precise sequence of bond-breaking and bond-forming events in a chemical reaction. ias.ac.in

Role of Labeled Metabolites in Understanding Biotransformation Processes

Biotransformation is the process by which the body chemically modifies drugs and other foreign compounds (xenobiotics), primarily in the liver. Understanding these processes is a key component of drug development. mdpi.com Labeled metabolites, which are the isotopically tagged products of biotransformation, are instrumental in this field. nih.gov Their use allows scientists to definitively identify and quantify the products of drug metabolism within complex biological matrices like blood or urine. nih.govchemicalsknowledgehub.com

The availability of a stable isotope-labeled version of a potential metabolite allows for the use of a 1:1 mixture of the labeled and unlabeled compound in metabolism studies. acs.org This strategy helps to easily distinguish drug-related material from endogenous components in a biological sample using mass spectrometry. acs.org Furthermore, labeled compounds are essential for delineating complex metabolic pathways and can be used to trap and identify reactive metabolites, which are often responsible for drug-induced toxicity. nih.govnih.gov By providing a clear picture of how a drug is transformed, labeled metabolites help in designing safer and more effective therapeutic agents. diagnosticsworldnews.com

Contextualizing N-Hydroxy Riluzole as a Key Metabolite in Riluzole Biotransformation

Riluzole is a drug used in the treatment of amyotrophic lateral sclerosis (ALS). medicines.org.uk In the body, unchanged riluzole is the main component found in plasma, but it is extensively metabolized by the cytochrome P450 (CYP450) enzyme system in the liver, followed by glucuronidation. drugbank.comeuropa.eumedicines.org.uk In vitro studies have demonstrated that cytochrome P450 1A2 (CYP1A2) is the principal enzyme responsible for the initial oxidation of riluzole. europa.eueuropa.eueuropa.eu

特性

IUPAC Name |

N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl](15N)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O2S/c9-8(10,11)15-4-1-2-5-6(3-4)16-7(12-5)13-14/h1-3,14H,(H,12,13)/i7+1,12+1,13+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGRTKLVQQZZIE-VUJIMZNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1OC(F)(F)F)S[13C](=[15N]2)[15NH]O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675960 | |

| Record name | N-Hydroxy-6-(trifluoromethoxy)(2-~13~C,~15~N)-1,3-benzothiazol-2-(~15~N)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189887-96-4 | |

| Record name | N-Hydroxy-6-(trifluoromethoxy)(2-~13~C,~15~N)-1,3-benzothiazol-2-(~15~N)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Isotopic Characterization of N-hydroxy Riluzole-13c,15n2

Strategies for Site-Specific Isotopic Enrichment of Carbon-13 and Nitrogen-15

The introduction of stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) into a molecule requires precise and controlled methods to ensure the labels are in the desired positions. isotope.comnih.gov This site-specificity is crucial for accurately tracking the metabolic fate of the compound. nih.gov

Chemical Synthesis Pathways for N-Hydroxy Riluzole-13C,15N2

The chemical synthesis of N-Hydroxy Riluzole-¹³C,¹⁵N₂ involves a multi-step process starting with isotopically labeled precursors. A common strategy begins with the synthesis of the parent compound, Riluzole, with the desired isotopic labels, which is then metabolized to its N-hydroxy derivative.

A potential synthetic route for Riluzole-¹³C,¹⁵N₂ could involve the use of [¹³C,¹⁵N₂]-thiourea as a key labeled starting material. The synthesis would proceed through the following conceptual steps:

Reaction of a labeled thiourea derivative: A labeled thiourea, such as [4-(Trifluoromethyl)phenyl]thiourea-¹³C,¹⁵N₂, could be reacted with a suitable reagent to form the 2-aminobenzothiazole core structure.

Introduction of the trifluoromethoxy group: The trifluoromethoxy group at the 6-position is a key feature of Riluzole. This can be introduced before or after the formation of the benzothiazole ring system.

Hydroxylation: The final step to obtain N-Hydroxy Riluzole would be the selective N-hydroxylation of the synthesized Riluzole-¹³C,¹⁵N₂. This can be achieved through chemical oxidation or, more commonly, through enzymatic methods as described in the next section.

The molecular formula for N-Hydroxy Riluzole-¹³C,¹⁵N₂ is ¹³CC₇H₅F₃¹⁵N₂O₂S, with a corresponding molecular weight of approximately 253.177 g/mol . lgcstandards.com

Enzymatic and Biosynthetic Approaches for Labeled Metabolite Production

Enzymatic and biosynthetic methods offer a highly specific and efficient means of producing isotopically labeled metabolites. mdpi.com These approaches often utilize whole-cell systems or isolated enzymes to catalyze the desired transformation. mdpi.com

In the case of N-Hydroxy Riluzole, the primary enzyme responsible for its formation in humans is Cytochrome P450 1A2 (CYP1A2). nih.govdrugbank.com Therefore, a common strategy for producing N-Hydroxy Riluzole-¹³C,¹⁵N₂ is to incubate the isotopically labeled parent drug, Riluzole-¹³C,¹⁵N₂, with human liver microsomes or with cells expressing recombinant CYP1A2. nih.gov

Table 1: Key Enzymes in Riluzole Metabolism

| Enzyme | Role in Riluzole Metabolism |

|---|---|

| CYP1A2 | Primary isozyme involved in the N-hydroxylation of Riluzole to form N-Hydroxy Riluzole. nih.govdrugbank.com |

| CYP1A1 | Can also contribute to the formation of N-Hydroxy Riluzole and other hydroxylated derivatives, particularly in extrahepatic tissues. nih.gov |

This biocatalytic approach ensures the correct regioselectivity of the hydroxylation, producing the desired N-hydroxy metabolite. mdpi.com The use of stable isotope-labeled precursors like ¹³C-glucose and ¹⁵N-ammonium salts in cell cultures can also be employed for the de novo biosynthesis of labeled compounds. mdpi.com

Analytical Validation of Isotopic Purity and Positional Isomerism

Following synthesis, it is imperative to validate the isotopic purity and confirm the position of the isotopic labels within the molecule. This is achieved through a combination of high-resolution mass spectrometry and advanced nuclear magnetic resonance spectroscopy.

High-Resolution Mass Spectrometry for Isotopic Abundance and Mass Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the successful incorporation of stable isotopes and determining the isotopic abundance. nih.gov Techniques like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry provide the necessary resolving power to distinguish between isotopologues (molecules that differ only in their isotopic composition). nih.govthermofisher.com

For N-Hydroxy Riluzole-¹³C,¹⁵N₂, HRMS analysis would be used to:

Confirm the accurate mass of the molecule, which should correspond to the theoretical mass of ¹³CC₇H₅F₃¹⁵N₂O₂S. lgcstandards.com

Determine the isotopic enrichment, which is the percentage of molecules that contain the ¹³C and ¹⁵N labels. isotope.com

Analyze the isotopic pattern to ensure that the observed distribution of isotopologues matches the expected pattern for the desired level of enrichment. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeled Atom Localization and Structural Confirmation

¹³C NMR: Direct detection of the ¹³C nucleus provides a clear signal for the labeled carbon atom, confirming its position in the benzothiazole ring. researchgate.net

¹⁵N NMR: Similarly, ¹⁵N NMR spectra would show signals corresponding to the two labeled nitrogen atoms, confirming their incorporation into the heterocyclic ring and the N-hydroxy group. researchgate.netresearchgate.net

Heteronuclear Correlation Spectroscopy: Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between protons, carbons, and nitrogens. researchgate.netnih.gov For example, an HMBC experiment could show correlations between protons on the aromatic ring and the labeled ¹³C and ¹⁵N atoms, definitively confirming their positions.

The combination of these analytical techniques provides a comprehensive characterization of N-Hydroxy Riluzole-¹³C,¹⁵N₂, ensuring its suitability as a reliable internal standard for research purposes.

Table 2: Compound Names

| Compound Name |

|---|

| N-Hydroxy Riluzole-¹³C,¹⁵N₂ |

| Riluzole |

| Riluzole-¹³C,¹⁵N₂ |

| [¹³C,¹⁵N₂]-thiourea |

| [4-(Trifluoromethyl)phenyl]thiourea-¹³C,¹⁵N₂ |

| ¹³C-glucose |

| ¹⁵N-ammonium salts |

Application in Metabolic Pathway Elucidation of Riluzole

Tracing Riluzole N-Hydroxylation Pathways Using N-Hydroxy Riluzole-13C,15N2

The use of this compound is instrumental in tracing the specific pathways of Riluzole's N-hydroxylation. This labeled compound allows for unambiguous identification and quantification of metabolites derived from N-Hydroxy Riluzole, providing clear insights into its formation and subsequent breakdown.

In Vitro Metabolic Studies with Liver Microsomes and Recombinant Enzymes

In vitro studies utilizing human liver microsomes are fundamental to understanding the initial steps of Riluzole metabolism. medsinfo.com.aufda.govfda.govsanofi.com These studies have demonstrated that the primary metabolic pathway is the hydroxylation of the primary amine group, which results in the formation of N-Hydroxy Riluzole. medsinfo.com.aufda.govfda.govsanofi.com This process is primarily mediated by the cytochrome P450 enzyme system. medsinfo.com.aufda.govfda.govsanofi.com

Experiments with recombinant enzymes, specifically those expressing human CYP isoenzymes, have further pinpointed the key players in this transformation. nih.gov The use of ¹⁴C-labeled Riluzole in incubations with human hepatic microsomes alongside NADPH or UDPGA cofactors has led to the formation of N-Hydroxy Riluzole. nih.gov

Identification of Downstream Metabolites of N-Hydroxy Riluzole Using Isotopic Tracers

The application of isotopic tracers like this compound is essential for identifying the downstream metabolites of N-Hydroxy Riluzole. Following the initial N-hydroxylation, N-Hydroxy Riluzole undergoes further biotransformation, primarily through glucuronidation. medsinfo.com.aunih.govnih.goveuropa.eueuropa.eu The stable isotope label allows for the clear identification of these subsequent glucuronide conjugates in complex biological matrices.

In vitro studies have shown that N-Hydroxy Riluzole is readily conjugated at the hydroxylamine group, leading to the formation of O- and N-glucuronides. medsinfo.com.ausanofi.com In fact, O-glucuronidation accounts for over 90% of this conjugation. medsinfo.com.ausanofi.com Following a single dose of ¹⁴C-Riluzole in human studies, it was found that glucuronides constituted more than 85% of the metabolites recovered in urine. sanofi.comeuropa.eu The metabolites identified in urine include three phenolic derivatives and one ureido-derivative, alongside unchanged Riluzole. europa.eueuropa.eu

Enzymatic Reaction Mechanism Studies Involving N-Hydroxylation

Understanding the enzymatic mechanisms behind Riluzole's N-hydroxylation is critical for predicting potential drug interactions and inter-individual variability in metabolism.

Role of Cytochrome P450 Enzymes (CYP1A2, CYP1A1) in Riluzole N-Hydroxylation

In vitro studies using human liver microsomes and specific CYP isoenzymes have definitively identified CYP1A2 as the principal enzyme responsible for the N-hydroxylation of Riluzole in the liver. medsinfo.com.aunih.goveuropa.eueuropa.eunih.gov The N-hydroxylation of Riluzole in human liver microsomes is most effectively inhibited by α-naphthoflavone, a known CYP1A2 inhibitor. nih.govresearchgate.net

While CYP1A2 is the primary hepatic enzyme, extrahepatic CYP1A1 has also been shown to be capable of metabolizing Riluzole. nih.govnih.govresearchgate.net Human CYP1A1-expressing yeast microsomes can produce N-Hydroxy Riluzole as well as other hydroxylated and O-dealkylated derivatives. nih.govresearchgate.net Other CYP isoenzymes like CYP2D6, CYP2C19, CYP3A4, and CYP2E1 are not considered to play a significant role in Riluzole metabolism. medsinfo.com.aufda.govfda.govsanofi.com

Table 1: Key Cytochrome P450 Enzymes in Riluzole N-Hydroxylation

| Enzyme | Location | Role in Riluzole Metabolism | Supporting Evidence |

|---|---|---|---|

| CYP1A2 | Liver (Hepatic) | Primary enzyme for N-hydroxylation | Inhibition by α-naphthoflavone; activity in human liver microsomes and CYP1A2-expressing yeast microsomes. nih.goveuropa.eueuropa.eunih.govresearchgate.net |

| CYP1A1 | Extrahepatic Tissues | Can also form N-Hydroxy Riluzole and other metabolites | Activity in CYP1A1-expressing yeast microsomes. nih.govnih.govresearchgate.net |

Investigation of Glucuronidation Pathways of N-Hydroxy Riluzole

Following its formation, N-Hydroxy Riluzole is rapidly conjugated via glucuronidation. europa.eueuropa.eu This phase II metabolic reaction is a major pathway for the elimination of Riluzole metabolites. europa.eueuropa.eu In vitro studies have demonstrated that while direct glucuronidation of Riluzole is a slow process, N-Hydroxy Riluzole is readily conjugated to form O- and N-glucuronides. medsinfo.com.ausanofi.com The O-glucuronide is the predominant form, accounting for over 90% of the conjugated products. medsinfo.com.ausanofi.com The glucurotransferase isoform UGT-HP4 has been implicated in the direct, albeit slow, glucuronidation of Riluzole. medsinfo.com.aufda.govfda.govsanofi.com

Elucidation of Metabolic Fluxes and Network Dynamics

The quantitative analysis of metabolic pathways, known as metabolic flux analysis (MFA), is a powerful technique to understand the dynamics of how compounds are processed within a biological system. nih.govnih.gov While this compound is predominantly utilized as an internal standard for the precise quantification of Riluzole and its metabolites in pharmacokinetic studies, its properties as a stable isotope-labeled compound present a theoretical application in the detailed elucidation of Riluzole's metabolic fluxes. acanthusresearch.com This section will explore the hypothetical application of this labeled metabolite as a tracer to investigate the network dynamics of Riluzole metabolism.

Stable isotope tracers are fundamental to MFA, allowing researchers to track the transformation of a molecule through various metabolic reactions. creative-proteomics.com By introducing a labeled compound into a biological system, the rate and direction of metabolic conversions can be determined by measuring the isotopic enrichment in downstream metabolites over time using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov The core principle is that the distribution of isotopes in the products of a metabolic pathway is directly influenced by the fluxes through that pathway. nih.gov

Riluzole is primarily metabolized in the liver, with the main pathway being N-hydroxylation to form N-Hydroxy Riluzole, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP1A2. This primary metabolite can then undergo further biotransformation, including glucuronidation. In a hypothetical study aimed at elucidating the metabolic flux of Riluzole, this compound could be administered to an in vitro system, such as human liver microsomes, that is actively metabolizing unlabeled Riluzole.

The objective of such an experiment would be to trace the metabolic fate of the labeled N-Hydroxy Riluzole and to understand the kinetics of its formation from Riluzole and its subsequent conversion to other metabolites. By using tandem mass spectrometry (MS/MS), researchers can distinguish between the unlabeled metabolites derived from the administered Riluzole and the labeled metabolites originating from the introduced this compound. researchgate.netcrick.ac.uk

Hypothetical Research Findings:

In this theoretical study, human liver microsomes would be incubated with a known concentration of unlabeled Riluzole. After a set period to allow the metabolic network to reach a steady state, a pulse of this compound would be introduced. Samples would then be collected at various time points and analyzed by LC-MS/MS to quantify the concentrations of both unlabeled and labeled metabolites.

The expected findings would allow for the calculation of several key metabolic parameters:

Rate of N-Hydroxy Riluzole Formation: By monitoring the appearance of unlabeled N-Hydroxy Riluzole, the forward reaction rate from Riluzole can be determined.

Rate of N-Hydroxy Riluzole Glucuronidation: By tracking the disappearance of the labeled this compound and the appearance of its corresponding labeled glucuronide conjugate, the flux through this secondary metabolic pathway can be quantified.

Potential for Reversible Metabolism: The experiment could also probe whether N-Hydroxy Riluzole can be converted back to Riluzole, although this is generally not a major pathway for hydroxylated metabolites. The absence of labeled Riluzole in the system would confirm the unidirectional nature of the N-hydroxylation step.

The data generated from such an experiment could be compiled into a table to visualize the metabolic flux over time.

Table 1: Hypothetical Time-Course of Riluzole and Metabolite Concentrations Following Administration of this compound to Human Liver Microsomes

| Time (minutes) | Unlabeled Riluzole (µM) | Unlabeled N-Hydroxy Riluzole (µM) | Labeled this compound (µM) | Labeled N-Hydroxy Riluzole Glucuronide-13C,15N2 (µM) |

| 0 | 10.0 | 1.5 | 1.0 | 0.0 |

| 5 | 9.5 | 1.9 | 0.8 | 0.2 |

| 15 | 8.7 | 2.5 | 0.5 | 0.5 |

| 30 | 7.5 | 3.2 | 0.2 | 0.8 |

| 60 | 5.8 | 4.0 | 0.05 | 0.95 |

Analytical Methodologies Utilizing N-hydroxy Riluzole-13c,15n2 As a Stable Isotope Internal Standard

Principles of Stable Isotope Internal Standards in Quantitative Analysis

A stable isotope-labeled internal standard is a form of the analyte molecule where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H). nih.gov For N-Hydroxy Riluzole-13C,15N2, a carbon atom and two nitrogen atoms in the N-Hydroxy Riluzole structure are replaced with their heavier isotopes. This imparts a higher molecular weight, allowing it to be distinguished from the native analyte by a mass spectrometer. Since its chemical and physical properties are nearly identical to the unlabeled analyte, it serves as an ideal control throughout the entire analytical process. medchemexpress.com

When analyzing biological samples with liquid chromatography-mass spectrometry (LC-MS), other endogenous components in the sample matrix (like salts, lipids, and proteins) can interfere with the ionization of the target analyte in the mass spectrometer's source. mdpi.com This phenomenon, known as the matrix effect, can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), causing significant variability and inaccuracy in quantitative results. mdpi.com

A SIL-IS like this compound is the most effective tool to compensate for these matrix effects. It is added to the sample at the very beginning of the preparation process. Because it co-elutes chromatographically and has virtually identical ionization behavior to the native N-Hydroxy Riluzole, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the peak area of the analyte to the peak area of the SIL-IS, the variability introduced by matrix effects is effectively normalized, leading to a much more accurate measurement of the analyte's concentration.

The use of a SIL-IS improves accuracy and reproducibility by correcting for variability at multiple stages of the bioanalytical workflow:

Sample Extraction: Any loss of analyte during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by a proportional loss of the SIL-IS.

Chromatographic Separation: Minor variations in injection volume or retention time are accounted for.

Mass Spectrometric Detection: As mentioned, fluctuations in instrument response and matrix-induced ionization changes are corrected.

By normalizing the analyte response to the internal standard response, the method becomes more robust and less susceptible to experimental variations, resulting in high precision (low coefficient of variation) and high accuracy (closeness to the true value). Research has shown that implementing a SIL-IS significantly improves the precision of analytical methods compared to using structural analogues.

Compensation for Matrix Effects and Ion Suppression in Mass Spectrometry

Advanced Mass Spectrometry Applications for Quantitative Analysis of Riluzole and its Metabolites

Mass spectrometry is the definitive tool for the sensitive and selective quantification of drugs and their metabolites. Techniques like LC-MS/MS and HRMS are central to modern bioanalytical laboratories.

LC-MS/MS is a powerful technique renowned for its high selectivity and sensitivity in quantifying low-level analytes in complex matrices. A typical method for quantifying N-Hydroxy Riluzole using this compound would involve the following:

Method Development: This phase involves optimizing chromatographic conditions (column type, mobile phase, gradient) to achieve good separation of N-Hydroxy Riluzole from other metabolites and matrix components. Mass spectrometer parameters are tuned for maximum signal intensity, selecting specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for both the analyte and its SIL-IS. For instance, studies quantifying the parent drug Riluzole have used transitions like m/z 235.0 → 165.9 for Riluzole and m/z 238.1 → 169.0 for its labeled standard, Riluzole-13C,15N2. researchgate.net A similar approach would be used for the N-hydroxy metabolite and its standard.

Method Validation: Before application to study samples, the method must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA). This ensures the method is reliable and reproducible. Key validation parameters are summarized in the table below.

Table 1: Typical Validation Parameters and Acceptance Criteria for an LC-MS/MS Bioanalytical Method

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability to produce results proportional to the concentration of the analyte in samples. | Calibration curve with a correlation coefficient (r²) ≥ 0.99. |

| Accuracy | The closeness of measured values to the nominal (true) value. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). |

| Precision | The degree of agreement among multiple measurements of the same sample. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ). |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte or IS in blank matrix. |

| Matrix Effect | The influence of co-eluting matrix components on analyte ionization. | The CV of the IS-normalized matrix factor should be ≤ 15%. |

| Recovery | The efficiency of the extraction process. | Should be consistent, precise, and reproducible. |

| Stability | The chemical stability of the analyte in the biological matrix under various conditions. | Analyte concentration should remain within ±15% of the initial concentration. |

High-Resolution Mass Spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements (typically with <5 ppm mass error). This capability is invaluable for metabolite studies.

Metabolite Profiling: In untargeted or semi-targeted metabolomics, HRMS can analyze full-scan data to screen for all potential metabolites of Riluzole. The high mass accuracy allows for the confident determination of the elemental composition of unknown peaks, aiding in the identification of novel metabolites.

Quantification: While traditionally used for qualitative work, modern HRMS platforms are increasingly used for quantitative analysis. They can quantify N-Hydroxy Riluzole by extracting a narrow mass window around the exact mass of the analyte and its SIL-IS. This approach offers excellent selectivity, minimizing the risk of interference from compounds with similar nominal masses.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a primary reference measurement procedure that allows for the highly accurate determination of the absolute concentration of an analyte. The core principle is the use of a stable isotope-labeled internal standard.

The process involves adding a precisely known amount of the "spike" (this compound) to a sample containing an unknown amount of the native analyte (N-Hydroxy Riluzole). After allowing the spike and analyte to equilibrate, the sample is analyzed by mass spectrometry. The ratio of the signal from the native analyte to the signal from the isotopic standard is measured. Because the amount of the isotopic standard is known, this measured ratio allows for the direct and highly accurate calculation of the amount of the native analyte in the original sample.

This method is less dependent on calibration curves and is considered a definitive technique for achieving traceability of measurements to the International System of Units (SI), providing the highest level of accuracy in quantitative analysis.

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| N-Hydroxy Riluzole |

| Riluzole |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Metabolite Structure Elucidation and Dynamics

NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. researchgate.net When applied to isotopically labeled compounds like N-Hydroxy Riluzole-¹³C,¹⁵N₂, its capabilities are significantly enhanced, allowing for unambiguous structural assignment and the study of dynamic processes. nih.gov

The structural elucidation of N-Hydroxy Riluzole-¹³C,¹⁵N₂ relies on a suite of NMR experiments. While standard ¹H NMR provides information about the proton environment, the presence of ¹³C and ¹⁵N labels allows for direct detection of these nuclei and, more importantly, for powerful heteronuclear correlation experiments. nih.gov

1D NMR:

¹H NMR: Provides initial information on the number and environment of protons in the molecule.

¹³C NMR: The specific labeling at a key carbon position provides a distinct signal, which is crucial for confirming the site of metabolic hydroxylation. Direct detection of the enriched ¹³C nucleus is highly sensitive. chemrxiv.org

¹⁵N NMR: The two ¹⁵N labels, one in the thiazole ring and one in the N-hydroxy group, offer unique probes into the electronic environment of the nitrogen atoms. researchgate.net This is particularly valuable for studying the tautomeric forms and hydrogen-bonding interactions of the N-hydroxy moiety. beilstein-journals.org

2D NMR:

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, helping to piece together the spin systems within the aromatic and other parts of the molecule. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This is a highly sensitive experiment that correlates nuclei separated by a single bond, such as ¹H-¹³C or ¹H-¹⁵N. columbia.edu For N-Hydroxy Riluzole-¹³C,¹⁵N₂, an HSQC spectrum would show a direct correlation between the labeled carbon and its attached proton (if any) and between the nitrogen atoms and their attached protons. This is definitive for assigning the chemical shifts of the labeled sites. nih.gov

The combination of these techniques allows for the complete and unambiguous assignment of all proton, carbon, and nitrogen signals in N-Hydroxy Riluzole-¹³C,¹⁵N₂.

Table 1: Hypothetical NMR Chemical Shift Assignments for N-Hydroxy Riluzole-¹³C,¹⁵N₂ (Note: These are representative values and can vary based on solvent and temperature. The labeled positions are denoted with an asterisk)

| Atom Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | ¹⁵N Shift (ppm) | Key HMBC Correlations (¹H to ¹³C/¹⁵N) |

| C2 | - | ~165.0 | - | H4, N3-H |

| N3 | - | - | ~150.0 | H4 |

| C4 | ~7.50 | ~120.0 | - | H5 |

| C5 | ~7.20 | ~115.0 | - | H4, H7 |

| C6 | - | ~145.0 | - | H5, H7 |

| -OCF₃ | - | ~121.0 (q) | - | - |

| C7 | ~7.60 | ~118.0 | - | H5 |

| C8 (Thiazole N) | - | - | - | H4 |

| N-OH* | ~9.50 (br s) | - | ~170.0 | - |

The three-dimensional structure (conformation) and how a molecule interacts with its environment are critical to its biological function. NMR spectroscopy is a primary tool for studying these aspects in solution.

Conformational analysis of Riluzole has shown that it exists in different spatial arrangements, often described as 'open' and 'closed' conformers, with the balance between them influenced by the polarity of the solvent. researchgate.net It is expected that N-Hydroxy Riluzole would exhibit similar conformational isomerism (rotamers). wikipedia.org 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to determine the proximity of different protons in space, providing direct evidence for the predominant conformation.

The isotopic labels in N-Hydroxy Riluzole-¹³C,¹⁵N₂ are particularly advantageous for studying intermolecular interactions, such as hydrogen bonds with solvent molecules or binding to macromolecules like enzymes. researchgate.netnih.gov The chemical shifts of ¹³C and, especially, ¹⁵N nuclei are highly sensitive to their electronic environment. researchgate.net Formation of a hydrogen bond at the ¹⁵N-hydroxy group, for example, would cause a measurable change in its ¹⁵N chemical shift, providing direct evidence and information about the strength of the interaction.

Table 2: Probing Intermolecular Interactions with Labeled N-Hydroxy Riluzole

| Interaction Type | NMR Method | Labeled Atom Probe | Expected Observation |

| Hydrogen Bonding (N-OH with solvent) | ¹⁵N NMR | ¹⁵N-OH | Change in ¹⁵N chemical shift upon change of H-bonding character of the solvent. |

| π-π Stacking | ¹H NMR | Aromatic Protons | Upfield shift of proton signals upon interaction with another aromatic ring. |

| Enzyme Binding | ¹⁵N & ¹³C NMR | ¹⁵N-OH, ¹⁵N-thiazole, ¹³C-2 | Significant chemical shift perturbation and line broadening upon binding. |

One-Dimensional (1D) and Two-Dimensional (2D) NMR Methodologies (e.g., 1H, 13C, 15N, COSY, HSQC, HMBC)

Mechanistic Probes Using Kinetic Isotope Effects (KIE) with N-Hydroxy Riluzole Isotopologues in Enzymatic Reactions

Riluzole is metabolized in the liver primarily by Cytochrome P450 enzymes, with CYP1A2 being the main isoenzyme responsible for its conversion to N-Hydroxy Riluzole. nih.gov Understanding the precise mechanism of this enzymatic reaction is crucial for predicting drug-drug interactions and metabolic profiles.

The use of isotopically labeled substrates like N-Hydroxy Riluzole-¹³C,¹⁵N₂ (in the context of its formation from labeled Riluzole) allows for the measurement of Kinetic Isotope Effects (KIE). einsteinmed.edu A KIE is a change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes (e.g., ¹²C with ¹³C, or ¹⁴N with ¹⁵N).

By comparing the rate of N-hydroxylation of unlabeled Riluzole with that of Riluzole-¹³C,¹⁵N₂, a ¹³C or ¹⁵N KIE can be determined. The magnitude of the KIE provides powerful insight into the reaction's transition state—the highest energy point on the reaction coordinate. einsteinmed.edunih.gov

A primary KIE (significant deviation from 1) is observed when the bond to the labeled atom is being broken or formed in the rate-determining step of the reaction.

A secondary KIE (a smaller deviation from 1) occurs when the labeled atom is not directly involved in bond breaking/formation but its environment changes during the rate-determining step.

For the N-hydroxylation of Riluzole, measuring a ¹⁵N KIE can help distinguish between different proposed chemical mechanisms. For example, if the cleavage of the N-H bond is the slowest step, a significant primary KIE would be expected. If another step, such as the initial binding to the enzyme, is rate-limiting, the KIE would be close to 1. nih.gov

Table 3: Mechanistic Interpretation of Hypothetical Kinetic Isotope Effects (KIE) in Riluzole N-Hydroxylation

| Isotopologue | Measured KIE (k_light / k_heavy_) | Interpretation |

| Riluzole-¹⁵N₂ | ~ 1.0 | N-H bond cleavage is not the rate-determining step. Enzyme binding or product release may be slower. |

| Riluzole-¹⁵N₂ | > 1.03 (e.g., 1.04) | N-H bond cleavage is part of the rate-determining step, suggesting a mechanism where this bond is significantly weakened in the transition state. nih.gov |

| Riluzole-¹³C | ~ 1.0 | The labeled carbon is not undergoing a significant bonding change in the rate-determining step. |

These mechanistic studies, enabled by specifically designed isotopologues, are essential for building a complete picture of how drugs are processed in the body and for the rational design of new therapeutic agents. researchgate.net

Conclusion

N-Hydroxy Riluzole-¹³C,¹⁵N₂ is a highly specialized and invaluable chemical tool for biomedical research. Its design as a stable isotope-labeled analog of a major Riluzole metabolite enables scientists to conduct highly accurate quantitative analyses, definitively trace metabolic pathways, and investigate potential drug-drug interactions. By serving as a superior internal standard for mass spectrometry, it enhances the quality and reliability of pharmacokinetic data. The use of this compound exemplifies the power of stable isotope labeling to provide deep, mechanistic insights into drug metabolism, ultimately supporting the development of safer and more effective therapies.

Future Directions in Isotope-labeled Metabolite Research

Integration of Multi-Omics Data with Isotope Tracing Studies

The future of biological system analysis lies in the integration of multiple data layers to create a comprehensive picture of health and disease. washu.edu This "multi-omics" approach combines genomics, transcriptomics, proteomics, and metabolomics to unravel complex regulatory networks and identify novel biomarkers. mdpi.com Isotope tracing studies, which form a cornerstone of quantitative metabolomics, are central to this integrative strategy.

The use of stable isotope-labeled metabolites like N-Hydroxy Riluzole-13C,15N2 is essential for generating the precise quantitative data required for metabolomics. In a typical study, this labeled compound acts as an internal standard for the exact measurement of its unlabeled counterpart, the N-Hydroxy Riluzole metabolite, in biological fluids. researchgate.netnih.gov This quantitative data on metabolite levels can then be integrated with other omics datasets. For instance, researchers can correlate the concentration of the N-Hydroxy Riluzole metabolite with proteomic data on the expression levels of cytochrome P450 enzymes (like CYP1A2, which is responsible for its formation) and with genomic data to identify genetic polymorphisms that may influence an individual's metabolic profile. washu.eduresearchgate.net This integrated approach provides a more holistic understanding of how factors from genes to proteins to metabolites interact to determine drug efficacy and disposition. mdpi.com

| Omics Layer | Data Type | Example Application with this compound | Potential Insight |

|---|---|---|---|

| Metabolomics | Absolute concentration of N-Hydroxy Riluzole | Quantification using this compound as an internal standard via LC-MS. researchgate.netfda.gov | Determine the precise rate of Riluzole metabolism in different patient populations. |

| Proteomics | Expression levels of metabolic enzymes | Measure the abundance of CYP1A2 and other P450 isozymes in liver microsomes. researchgate.net | Correlate enzyme levels with observed metabolite concentrations. |

| Genomics | Single Nucleotide Polymorphisms (SNPs) | Identify SNPs in the CYP1A2 gene. | Link genetic variations to differences in enzyme activity and drug metabolism rates. |

| Transcriptomics | mRNA expression levels | Quantify CYP1A2 mRNA to assess gene expression. oup.com | Understand the regulatory control over the production of metabolic enzymes. |

Development of Novel Synthesis Strategies for Complex Labeled Metabolites

The increasing complexity of drug molecules and their metabolites necessitates the continuous development of sophisticated synthesis strategies for their isotopically labeled analogues. While traditional methods often involve incorporating labels at an early stage of a multi-step synthesis, modern approaches focus on "late-stage" labeling, which introduces isotopes into an advanced intermediate or the final molecule. This can be more efficient and provide access to labeled compounds that are otherwise difficult to produce.

For a compound like this compound, its synthesis is intrinsically linked to the availability of its labeled precursor, Riluzole-13C,15N2. caymanchem.com The development of novel strategies could involve several approaches:

Biocatalytic Synthesis : This method uses isolated enzymes or whole-cell systems to perform specific chemical transformations. nih.gov For instance, recombinant cytochrome P450 enzymes, particularly CYP1A2, could be used in an in vitro system to directly hydroxylate Riluzole-13C,15N2, offering a highly selective and potentially more sustainable route to this compound compared to traditional chemical oxidation.

Chemoenzymatic Methods : These strategies combine the strengths of chemical synthesis and biocatalysis to create efficient and selective pathways.

Flow Chemistry : The use of continuous flow reactors can improve reaction efficiency, safety, and scalability for the synthesis of labeled compounds.

These advanced methods are critical for producing the diverse array of labeled metabolites needed for drug development research, ensuring that analytical standards are available for increasingly complex metabolic pathways. nih.gov

| Synthesis Strategy | Description | Potential Advantage for this compound |

|---|---|---|

| Traditional Multi-Step Synthesis | Incorporation of labeled atoms from simple, commercially available precursors at the beginning of the synthetic route. | Well-established and reliable. |

| Late-Stage Functionalization | Introduction of an isotope in the final steps of the synthesis. | Reduces the number of steps involving labeled material, saving costs. |

| Biocatalysis/Biotransformation | Use of enzymes (e.g., CYPs) or microorganisms to perform the specific hydroxylation of Riluzole-13C,15N2. | High regio- and stereoselectivity, mimicking the biological metabolic process. |

Advancements in Automated Structure Elucidation from Spectroscopic Data

The identification of unknown compounds in complex mixtures, such as metabolites in a biological sample, is a significant challenge. Advancements in analytical instrumentation, particularly high-resolution mass spectrometry (HRMS), coupled with sophisticated software are paving the way for automated structure elucidation. rsc.orgiosrphr.org Isotopic labeling plays a crucial role in this process.

When analyzing a sample containing N-Hydroxy Riluzole, the presence of its labeled standard, this compound, provides an unambiguous anchor for identification. The key characteristics leveraged by automated systems include:

Known Mass Shift : The mass of this compound is predictably higher than the unlabeled metabolite due to the heavier isotopes (one ¹³C and two ¹⁵N atoms). researchgate.netcaymanchem.com Software can specifically search for ion pairs with this exact mass difference.

Co-elution : In liquid chromatography-mass spectrometry (LC-MS), the labeled and unlabeled compounds have nearly identical chemical properties and will elute from the chromatography column at the same time.

Identical Fragmentation Pattern : In tandem mass spectrometry (MS/MS), both the labeled and unlabeled compounds will break apart in the same way, but the resulting fragment ions for the labeled compound will also show a predictable mass shift. iosrphr.orgnih.gov

Automated software platforms can integrate these pieces of information to rapidly and confidently identify the metabolite in a complex matrix, reducing the need for manual data interpretation and accelerating research workflows. nih.govjst.go.jp

| Compound | Molecular Formula | Precursor Ion [M+H]⁺ (m/z) | Example Fragment Ion (m/z) |

|---|---|---|---|

| Riluzole | C₈H₅F₃N₂OS | ~235.0 | ~165.9 researchgate.net |

| Riluzole-13C,15N2 | C₇¹³CH₅F₃¹⁵N₂OS | ~238.1 researchgate.net | ~169.0 researchgate.net |

| N-Hydroxy Riluzole | C₈H₅F₃N₂O₂S | ~251.0 | N/A |

| This compound | C₇¹³CH₅F₃¹⁵N₂O₂S | ~254.0 | N/A |

Expanding Applications of this compound beyond Current Methodologies

The primary current application of this compound is as an internal standard for pharmacokinetic analysis during drug development and bioequivalence studies. nih.govfda.govclearsynth.com However, as research into the parent drug, Riluzole, expands, so too will the potential applications for its labeled metabolites.

Riluzole, initially approved for amyotrophic lateral sclerosis (ALS), is now being investigated for a range of other neurological and psychiatric conditions, including bipolar depression and post-traumatic stress disorder (PTSD). clinicaltrials.euresearchgate.net This expansion creates new research avenues where understanding the drug's metabolism is critical:

Disease-Specific Metabolism Studies : The metabolism of Riluzole could differ in patients with different diseases. This compound can be used to precisely quantify its corresponding metabolite in these new patient populations to determine if metabolic profiles are altered by the disease state.

Investigating Metabolite Activity : While often considered inactive byproducts, some drug metabolites have their own biological effects. This compound could be used as a tracer in in vitro cell-based assays or animal models to study the distribution, further metabolism, and potential biological or toxicological effects of the N-hydroxy metabolite itself.

Quantitative Metabolite-Protein Interaction Studies : Labeled metabolites can be used in advanced mass spectrometry techniques to identify and quantify interactions with proteins, helping to uncover novel biological targets or off-target effects.

By enabling precise and accurate measurement, this compound is not just an analytical tool but a key enabler of future research into the broader therapeutic potential and underlying biological mechanisms of Riluzole and its metabolic pathway.

Q & A

Q. Table 1. Key Analytical Parameters for this compound

| Parameter | LC-MS Conditions | GC-MS Conditions |

|---|---|---|

| Column | C18, 2.1 × 50 mm, 1.7 µm | DB-5MS, 30 m × 0.25 mm, 0.25 µm |

| Ionization Mode | ESI+ | EI (70 eV) |

| Quantification Transition | m/z 235 → 178 (Riluzole) | m/z 234 → 178 (Riluzole) |

| Internal Standard Transition | m/z 237 → 180 (13C,15N-labeled) | m/z 236 → 180 (13C,15N-labeled) |

| LOD | 0.1 ng/mL | 0.5 ng/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。